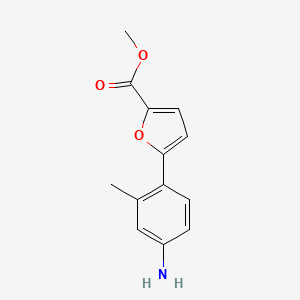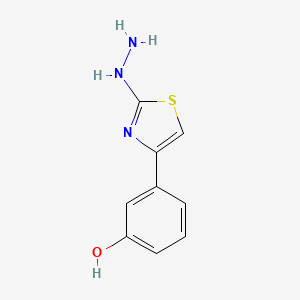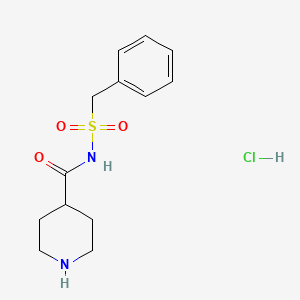![molecular formula C5H4N2S B11767667 2H-Pyrrolo[2,3-D]thiazole CAS No. 72332-79-7](/img/structure/B11767667.png)
2H-Pyrrolo[2,3-D]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[2,3-D]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-D]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazonoyl halides with thioamides under basic conditions, such as using triethylamine in ethanol . Another approach involves the annulation of the pyrazole ring to the thiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrolo[2,3-D]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce halogen atoms into the pyrrole ring .
Applications De Recherche Scientifique
2H-Pyrrolo[2,3-D]thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyrrolo[2,3-D]thiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-D]thiazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,3-D]pyrimidine: Contains a pyrimidine ring fused to the pyrrole ring.
Uniqueness: 2H-Pyrrolo[2,3-D]thiazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .
Propriétés
Numéro CAS |
72332-79-7 |
|---|---|
Formule moléculaire |
C5H4N2S |
Poids moléculaire |
124.17 g/mol |
Nom IUPAC |
2H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)8-3-7-5/h1-2H,3H2 |
Clé InChI |
GBJCWBWQIQXFLH-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C(=CC=N2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)



![2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11767618.png)
![Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate](/img/structure/B11767628.png)
![6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B11767636.png)

![Ethyl (5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B11767646.png)



![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B11767672.png)
